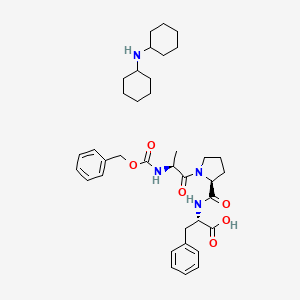![molecular formula C17H26O12 B13752389 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci) CAS No. 5463-69-4](/img/structure/B13752389.png)
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) is a complex organic compound with the molecular formula C15H24O5 It is characterized by its unique structure, which includes a dioxepane ring and multiple acetyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) typically involves the reaction of dioxepane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where acetyloxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in creating biocompatible materials for medical implants.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) exerts its effects involves its ability to undergo various chemical transformations. These transformations can interact with molecular targets such as enzymes or receptors, leading to desired biological or chemical outcomes. The pathways involved may include hydrolysis, oxidation, or reduction, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxepane-4,7-dimethanol: Lacks the acetyloxy groups, making it less reactive in certain chemical reactions.
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(methoxy)methoxy]: Similar structure but with methoxy groups instead of acetyloxy groups, leading to different reactivity and applications.
Uniqueness
1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate (9CI) is unique due to its multiple acetyloxy groups, which enhance its reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of advanced materials and chemical processes .
Eigenschaften
| 5463-69-4 | |
Molekularformel |
C17H26O12 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
[5,6-bis(acetyloxymethoxy)-7-(acetyloxymethyl)-1,3-dioxepan-4-yl]methyl acetate |
InChI |
InChI=1S/C17H26O12/c1-10(18)22-5-14-16(28-7-24-12(3)20)17(29-8-25-13(4)21)15(27-9-26-14)6-23-11(2)19/h14-17H,5-9H2,1-4H3 |
InChI-Schlüssel |
MAZKRBGBNOYUSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(OCO1)COC(=O)C)OCOC(=O)C)OCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/no-structure.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)



